2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be achieved through various synthetic routes. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction conditions typically include the use of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature.
Chemical Reactions Analysis
2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives, including 2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid, are known for their antimicrobial, antifungal, anticancer, and antiviral activities . They are also used in the development of enzyme inhibitors and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its ability to bind to various enzymes and receptors in the biological system. The triazole ring in the compound can interact with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-18-14(16-17-15(18)21-9-13(19)20)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNVZIGSKVRMSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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